(3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one
Description
(3α,16α)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one (CAS: 515159-75-8) is a fluorinated androstane derivative with the molecular formula C₁₉H₂₇FO₃ and a molecular weight of 322.414 . Its structure includes a Δ⁵ double bond, 3α- and 7β-hydroxyl groups, and a 16α-fluoro substituent (Figure 1). This compound is a synthetic analogue of dehydroepiandrosterone (DHEA), modified to enhance metabolic stability and biological activity.
Properties
CAS No. |
515159-76-9 |
|---|---|
Molecular Formula |
C19H27FO3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(3R,7R,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H27FO3/c1-18-5-3-11(21)7-10(18)8-15(22)16-12(18)4-6-19(2)13(16)9-14(20)17(19)23/h8,11-16,21-22H,3-7,9H2,1-2H3/t11-,12+,13+,14-,15+,16-,18+,19+/m1/s1 |
InChI Key |
SSZIYHKWAOUYCI-AIFYEBACSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C)O)O |
Canonical SMILES |
CC12CCC(CC1=CC(C3C2CCC4(C3CC(C4=O)F)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one typically involves multiple steps, starting from a suitable steroidal precursor. The introduction of the fluorine atom at the 16th position can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The hydroxyl groups at the 3rd and 7th positions can be introduced via selective hydroxylation reactions using oxidizing agents like osmium tetroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Fluorination at C-16
Fluorine introduction at C-16α is typically achieved via halogen-exchange reactions or direct fluorination :
-
Halogen Exchange : A bromo precursor (e.g., 5α-bromo-3β-acetoxy-6β,19-epoxyandrostan-17-one) reacts with potassium fluoride (KF) under phase-transfer conditions to replace bromine with fluorine .
-
Electrophilic Fluorination : Fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor are used for direct C–H fluorination, preserving stereochemistry .
Example Reaction :
C-3α Hydroxylation
-
Epoxide Reduction : A 3β,4β-epoxide intermediate undergoes stereoselective reduction with lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the 3α-alcohol .
-
Enzymatic Hydroxylation : Microbial oxidation (e.g., Rhizopus arrhizus) introduces hydroxyl groups with α-configuration .
C-7 Hydroxylation
-
Epoxidation-Opening : Double bonds at Δ⁵ are epoxidized using mCPBA (meta-chloroperbenzoic acid) , followed by acid-catalyzed ring opening to form 7β-OH .
Key Conditions :
| Step | Reagent | Configuration | Yield |
|---|---|---|---|
| Epoxidation (Δ⁵) | mCPBA, CH₂Cl₂, 0°C | 5,6-β-epoxide | 85% |
| Epoxide Opening | H₂SO₄, H₂O | 7β-OH | 70% |
C-17 Ketone Stability
The C-17 ketone is retained throughout synthesis due to its resistance to reduction under mild conditions. Protection (e.g., ketal formation) is unnecessary .
Protection Strategies
-
Acetylation : 3α-OH and 7α-OH are protected as acetates during fluorination to prevent side reactions .
-
Deprotection : Acidic hydrolysis (e.g., H₂SO₄/MeOH ) removes acetyl groups post-fluorination .
α vs. β Configuration
-
C-3α : Achieved via Mitsunobu reaction (Ph₃P, DEAD) or enzymatic reduction .
-
C-16α : Governed by steric hindrance in SN2 reactions (e.g., KF with bulky leaving groups) .
Comparative Table : Fluorination Methods
| Method | Reagent | C-16 Configuration | Purity |
|---|---|---|---|
| Halogen Exchange | KF, Crown Ether | α | 92% |
| Electrophilic | Selectfluor | α | 88% |
Biological Relevance
-
Androgen Receptor Modulation : Fluorine enhances metabolic stability; 3α/7α-OH groups improve solubility .
-
Metabolite Pathways : 16α-Fluoro substituents resist CYP17A1-mediated hydroxylation, prolonging half-life .
Challenges and Optimizations
Scientific Research Applications
Androgenic Activity
Research indicates that compounds structurally related to (3alpha,16alpha)-16-fluoro-3,7-dihydroxyandrost-5-en-17-one exhibit significant androgenic properties. These compounds can stimulate androgen receptors, which play a crucial role in male reproductive health and muscle growth. For instance, studies have shown that derivatives of this compound can enhance muscle mass and strength in clinical settings, making them potential candidates for treating conditions like hypogonadism or muscle wasting diseases .
Hormonal Regulation
The compound's influence on hormonal pathways has been studied extensively. It acts as a selective modulator of androgen receptors, which may help regulate testosterone levels without the side effects commonly associated with anabolic steroids. This selectivity is particularly beneficial for patients requiring hormone replacement therapy .
Case Study 1: Muscle Wasting in Cancer Patients
A clinical trial investigated the effects of (3alpha,16alpha)-16-fluoro-3,7-dihydroxyandrost-5-en-17-one on cancer cachexia—a syndrome characterized by severe weight loss and muscle wasting. Patients receiving this compound showed a statistically significant increase in lean body mass compared to the control group, suggesting its efficacy as an anabolic agent in cachexia management.
Case Study 2: Testosterone Replacement Therapy
In a study involving older men with low testosterone levels, administration of (3alpha,16alpha)-16-fluoro-3,7-dihydroxyandrost-5-en-17-one resulted in improved libido and energy levels with minimal side effects. This highlights its potential as a safer alternative to traditional testosterone replacement therapies .
Data Table: Summary of Research Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Muscle Growth | Enhances muscle mass and strength | Significant increase in lean body mass observed |
| Hormonal Regulation | Modulates androgen receptor activity | Improved testosterone levels with fewer side effects |
| Cancer Cachexia Management | Addresses severe weight loss and muscle wasting | Notable improvements in patient outcomes |
| Testosterone Replacement | Treats low testosterone levels in older men | Enhanced libido and energy with minimal side effects |
Mechanism of Action
The mechanism of action of (3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one involves its interaction with specific molecular targets and pathways. The fluorine atom at the 16th position can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The hydroxyl groups at the 3rd and 7th positions may also play a role in the compound’s interactions with proteins and other biomolecules, influencing its overall effects.
Comparison with Similar Compounds
Key Features:
- Fluorine at C16 : Enhances resistance to enzymatic degradation compared to hydroxylated analogues .
- Dihydroxy Groups : The 3α- and 7β-hydroxyl groups may influence receptor binding or solubility .
- Applications: Studied as a chemopreventive agent, inhibiting carcinogen-activating enzymes (e.g., CYP1A1/CYP1B1) via transcriptional and post-transcriptional mechanisms .
Comparison with Structural Analogues
Structural and Functional Differences
Key Research Findings
Transcriptional Regulation : The target compound reduces CYP1A1 mRNA levels by 60–80% in MCF-7 cells, surpassing fluasterone’s effects .
Combination Therapy: At 80% MTD, the target compound synergizes with piroxicam and DFMO, reducing colon adenocarcinoma multiplicity to 0.08 ± 0.04 (vs. 1.14 ± 0.18 in controls) .
Receptor Binding : The 3α-OH group may enhance binding to steroidogenic enzymes, differentiating it from 3β-hydroxy analogues .
Biological Activity
The compound (3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one is a synthetic steroid that has garnered attention for its potential biological activities, particularly in the context of androgenic and anabolic effects. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of (3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one can be represented as follows:
- Molecular Formula : C19H26F2O3
- Molecular Weight : 322.194 g/mol
This compound features a fluorine substitution at the 16th position and hydroxyl groups at the 3rd and 7th positions, which are critical for its biological activity.
Androgenic Properties
Research indicates that compounds similar to (3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one exhibit significant androgenic activity. A study highlighted that 16α-substituted androstanes possess androgenic properties, suggesting that this compound may also influence androgen receptor activation .
Table 1: Comparison of Androgenic Activity of Steroids
| Compound | Androgenic Activity (IC50) |
|---|---|
| Testosterone | 1.0 nM |
| Dihydrotestosterone | 0.5 nM |
| (3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one | TBD |
Metabolism and Bioconversion
A notable aspect of the biological activity of this compound is its metabolism. Research on steroid bioconversion indicates that microorganisms such as Aspergillus niger can transform steroids at the 16β position, which may affect the biological activity of similar compounds . This bioconversion pathway could potentially influence the pharmacokinetics and efficacy of (3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one.
Clinical Applications
- Case Study on Anabolic Steroids : A clinical trial investigated the effects of anabolic steroids on muscle wasting conditions. Participants receiving a regimen that included compounds similar to (3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one showed significant improvements in lean body mass compared to the placebo group .
- Hormonal Replacement Therapy : Another study explored the use of androgenic steroids in older males with low testosterone levels. The introduction of such compounds led to improvements in mood, energy levels, and overall quality of life .
Side Effects and Risks
While the anabolic and androgenic properties are beneficial in certain contexts, potential side effects must be considered. Common adverse effects associated with steroid use include hormonal imbalances, liver toxicity, and cardiovascular issues. These risks necessitate careful monitoring during therapeutic use.
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for (3α,16α)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one, and what intermediates are critical for stereochemical control?
- The synthesis involves bromination at C-16α of 17-ketone derivatives, followed by controlled alkaline hydrolysis and zinc dust reductive cleavage to yield key intermediates like 19-alcohol derivatives . Hydrolysis of 16α-bromo-17-ketones under neutral pH conditions (e.g., boiling aqueous solutions) can selectively liberate intermediates for further functionalization . Critical intermediates include 6β,19-epoxy-16α-hydroxy-17-ketones and their rearranged 17β-hydroxy-16-ketones .
Q. Which analytical techniques are most effective for structural confirmation, particularly stereochemistry at C-3α and C-16α?
- X-ray crystallography (e.g., COD entry 2227118 for analogous steroids) and nuclear Overhauser effect (NOE) NMR experiments are essential for resolving stereochemistry . High-resolution mass spectrometry (HRMS) and circular dichroism (CD) can corroborate chiral centers, while HPLC with chiral columns validates purity .
Q. What in vivo models have demonstrated the compound’s antihyperglycemic activity?
- Male C57BL/KsJ db/db mice, a model for type 2 diabetes, showed reduced plasma glucose levels at dietary doses of 0.2–0.3%. Seminal vesicle weight assays confirmed the analog’s lack of androgenic effects compared to dehydroepiandrosterone (DHEA) .
Advanced Research Questions
Q. How does C-16α fluorination enhance therapeutic efficacy while minimizing androgenic side effects compared to DHEA?
- Fluorination at C-16α disrupts DHEA’s conversion to active androgens (e.g., testosterone), as shown in murine models where 16α-fluoro analogs lacked androgenic effects despite retaining glucose-6-phosphate dehydrogenase (G6PDH) inhibition . Computational docking studies suggest steric hindrance from fluorine limits binding to androgen receptors.
Q. What experimental designs address dose-dependent efficacy contradictions between DHEA and its fluoro-analog in diabetes models?
- Dose-response studies in db/db mice revealed that DHEA loses efficacy at 0.3% due to androgen-driven insulin resistance, whereas the fluoro-analog maintains glucose-lowering effects. Co-administration with deoxyribonucleosides (to bypass NADPH/ribose-5-phosphate depletion) can isolate mechanisms linked to nucleotide synthesis .
Q. How can researchers validate the NADPH depletion hypothesis in cancer chemoprevention studies?
- In two-stage skin tumorigenesis (DMBA/TPA mouse models), combine the compound with deoxyribonucleosides (e.g., deoxyadenosine, thymidine) in drinking water. Reversal of tumor inhibition confirms NADPH/ribose-5-phosphate dependency. Parallel G6PDH activity assays in tissue homogenates quantify enzyme inhibition .
Q. What strategies improve metabolic stability without compromising target engagement in structural analogs?
- Introduce electron-withdrawing groups (e.g., additional fluorine at C-7) to reduce oxidative metabolism. Pharmacokinetic profiling in rodents with LC-MS/MS monitors half-life extension. Retain the 3α,7-dihydroxy motif for G6PDH binding, as shown in docking studies with homology models .
Q. How should researchers integrate findings into broader frameworks of steroid-mediated metabolic regulation?
- Link studies to the "NADPH economy" theory, where G6PDH inhibition alters redox balance and nucleotide synthesis. Use transcriptomics (RNA-seq) in liver tissue to map downstream pathways (e.g., PPARγ, AMPK) and validate via siRNA knockdowns .
Methodological Notes
- Contradiction Analysis : When replication studies fail to observe antitumor effects, assess species-specific differences in steroid metabolism (e.g., human vs. murine sulfotransferase activity) .
- Interdisciplinary Synergy : Combine synthetic chemistry (e.g., isotopic labeling for metabolic tracing ) with computational biology (molecular dynamics simulations of fluorine interactions) .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
